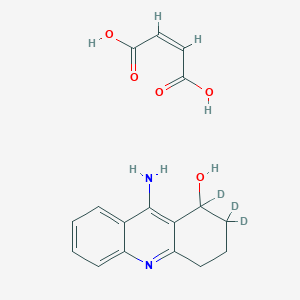
9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate is a labelled analogue of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol Maleate, which is an impurity of Tacrine . Tacrine is an effective cholinesterase inhibitor and could probably be active in studies of Alzheimer’s disease .
Molecular Structure Analysis
The molecular formula of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate is C17H15D3N2O5 and its molecular weight is 333.35 .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
Velnacrine is a potent cholinesterase inhibitor (ChEI) and has been developed as an agent for Alzheimer’s disease (AD) treatment . It enhances cholinergic functions, which are crucial for memory and learning . In pharmacological studies, it has been shown to improve learning and memory functions and reverse learning deficits caused by scopolamine or lesions of the nucleus basalis magnocellularis (NBM) .
Pharmacokinetics
In pharmacokinetic studies in humans, plasma peak levels of Velnacrine were reached within one hour after oral administration, and the drug was rapidly eliminated with a half-life of about two to three hours . Steady-state plasma levels were reached after approximately three days of repeated dose (t.i.d.) treatment .
Food Interaction
Results from a food interaction study suggest that food may delay time to peak concentration and reduce Cmax, but not significantly alter the amount of absorbed substance .
Clinical Trials
Velnacrine has been evaluated in clinical trials for its long-term effectiveness and safety in treating patients with clinically probable Alzheimer’s disease . The trials were double-blind, placebo-controlled studies .
Cognitive Behavior and Memory Improvement
The primary end points in the clinical trials were cognitive behavior and memory components of the Alzheimer’s Disease Assessment Scale and the Clinical Global Impression of Change scale .
Dosage Studies
In the clinical trials, patients were randomized to receive placebo, velnacrine maleate, 150 mg/d, or velnacrine maleate, 225 mg/d for 24 weeks .
Mecanismo De Acción
Target of Action
Velnacrine-d3 (maleate), also known as 9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol;(Z)-but-2-enedioic acid or 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate, is a potent acetylcholinesterase inhibitor (ChEI) . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, Velnacrine-d3 increases the levels of acetylcholine in the brain, thereby enhancing cholinergic functions .
Mode of Action
Velnacrine-d3 interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine levels enhance the transmission of signals in neurons, improving cognitive functions .
Biochemical Pathways
The primary biochemical pathway affected by Velnacrine-d3 is the cholinergic pathway. By inhibiting acetylcholinesterase, Velnacrine-d3 affects the metabolism of acetylcholine, a key neurotransmitter in this pathway. The increased acetylcholine levels can lead to enhanced signal transmission in neurons, which can improve learning and memory functions .
Pharmacokinetics
In pharmacokinetic studies in humans, plasma peak levels of Velnacrine-d3 were reached within one hour after oral administration, and the drug was rapidly eliminated with a half-life of about two to three hours . Steady-state plasma levels were reached after approximately three days of repeated dose treatment . There were dose-related increases in peak plasma concentrations (Cmax), areas under the plasma concentration-time curves (AUC), and the amount of drug excreted in the urine .
Result of Action
Velnacrine-d3 has shown efficacy in the treatment of Alzheimer’s disease and in improving both normal and experimentally impaired mnemonic function in animals and humans . It has been shown to ameliorate the decline in short-term memory associated with aging in non-human primates .
Action Environment
The action of Velnacrine-d3 can be influenced by various environmental factors. For instance, food intake may delay the time to peak concentration and reduce Cmax . .
Propiedades
IUPAC Name |
9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol;(Z)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,11D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEKVKZFYBQFGT-DPIYXFFGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC2=NC3=CC=CC=C3C(=C2C1([2H])O)N)[2H].C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


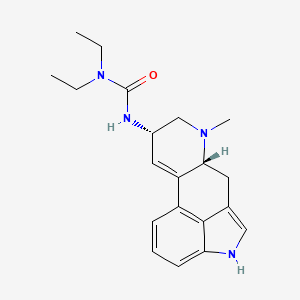
![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine](/img/structure/B1146934.png)


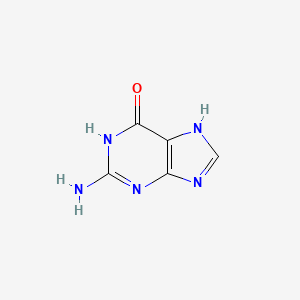
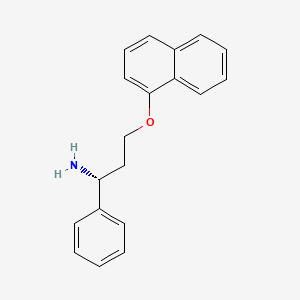
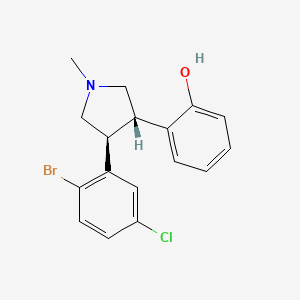
![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)

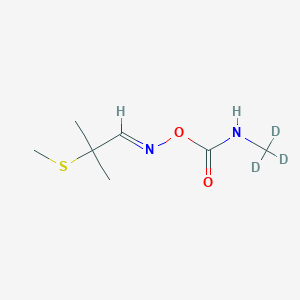
![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)
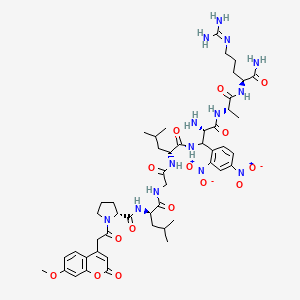
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)